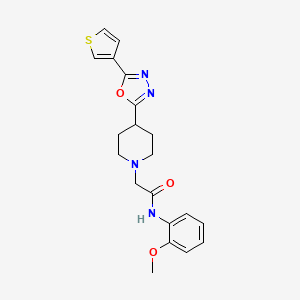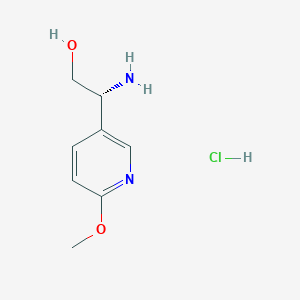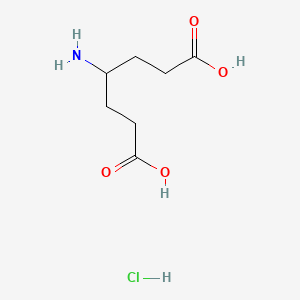![molecular formula C22H19F3N4O3 B2812757 3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105240-75-2](/img/structure/B2812757.png)
3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are a type of N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and many other types of bioactivities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a variety of methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. Some of these include oxidative cyclization, reagent refluxing, and one-pot synthesis .Physical And Chemical Properties Analysis
Quinazoline derivatives have a range of physical and chemical properties. They are generally highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds containing 1,2,4-oxadiazole and quinazoline-2,4-dione structures have been extensively explored due to their significant biological activities. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity towards a panel of 11 cell lines in vitro, demonstrating potent activities with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013). Such studies underscore the potential of these compounds in contributing to the development of novel chemotherapeutic agents.
Biological Activities
Compounds featuring 1,2,4-oxadiazole and quinazoline moieties have been evaluated for a variety of biological activities. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives and screened them for antibacterial and antifungal activities, revealing enhanced biological activity and suggesting their utility in developing antimicrobial agents (Gupta et al., 2008).
Antimicrobial and Antiprotozoal Properties
The antimicrobial and antiprotozoal properties of these compounds have also been a focus of research, offering promising avenues for the development of new treatments for infectious diseases. Dürüst et al. (2012) designed and synthesized a series of novel oxadiazolyl pyrrolo triazole diones, demonstrating in vitro anti-protozoal and cytotoxic activities, highlighting their potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).
Chemical Transformations and Environmental Applications
The exploration of chemical transformations involving 1,2,4-oxadiazole and quinazoline-2,4-dione structures has implications for green chemistry and environmental applications. Lu et al. (2014) studied the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 in ionic liquids, demonstrating an efficient, environmentally friendly method for transforming CO2 into value-added chemicals (Lu et al., 2014).
将来の方向性
特性
IUPAC Name |
3-butan-2-yl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-3-13(2)29-20(30)16-6-4-5-7-17(16)28(21(29)31)12-18-26-19(27-32-18)14-8-10-15(11-9-14)22(23,24)25/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUSJKYFTCKONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea](/img/structure/B2812675.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)

![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)


![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)